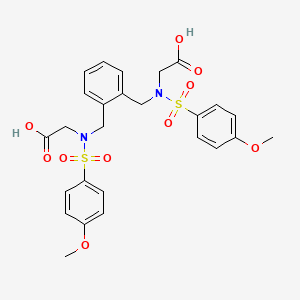

Keap1-Nrf2-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28N2O10S2 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

2-[[2-[[carboxymethyl-(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C26H28N2O10S2/c1-37-21-7-11-23(12-8-21)39(33,34)27(17-25(29)30)15-19-5-3-4-6-20(19)16-28(18-26(31)32)40(35,36)24-13-9-22(38-2)10-14-24/h3-14H,15-18H2,1-2H3,(H,29,30)(H,31,32) |

InChI Key |

SFWZWTSGQYFZGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2CN(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Keap1-Nrf2 Protein-Protein Interaction Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] In response to cellular stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[3][4]

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to restore cellular homeostasis. This guide provides a technical overview of a representative class of Keap1-Nrf2 PPI inhibitors, focusing on their chemical structure, synthesis, and the experimental protocols used for their characterization.

While a specific inhibitor designated "Keap1-Nrf2-IN-12" was not identified in a comprehensive search of publicly available literature, this guide will focus on a well-characterized class of naphthalene-based inhibitors, exemplified by a compound referred to in the literature, which will serve as a representative model for this class of molecules.

Chemical Structure and Synthesis

A prominent class of Keap1-Nrf2 PPI inhibitors is based on a 1,4-bis(arylsulfonamido)naphthalene scaffold. These compounds have been the subject of structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties.[5][6]

Representative Chemical Structure:

A representative structure from this class is 2-acetonyl-1,4-bis((4-ethoxybenzenesulfonyl)amino)naphthalene, also referred to as K67 in some studies.[6]

(Image of the chemical structure of 2-acetonyl-1,4-bis((4-ethoxybenzenesulfonyl)amino)naphthalene would be placed here if image generation were possible.)

General Synthesis Pathway:

The synthesis of these naphthalene-based inhibitors generally involves a multi-step process. A generalized synthetic route is described below, based on procedures reported in the scientific literature.[3][6]

Quantitative Data

The inhibitory activity of Keap1-Nrf2 PPI inhibitors is typically quantified using various biophysical and cellular assays. The table below summarizes representative quantitative data for naphthalene-based inhibitors, including the reference compound K67.[6][7]

| Compound | Assay Type | Parameter | Value | Reference |

| K67 | Fluorescence Polarization | IC50 | ~5 µM | [6] |

| Reference Cpd 3 | Fluorescence Anisotropy | KD2 | 3.3 ± 0.5 μM | [7] |

| Compound S47 | Fluorescence Anisotropy | KD2 | 2.9 µM | [7] |

| Compound S49 | Fluorescence Anisotropy | KD2 | 3.6 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of Keap1-Nrf2 PPI inhibitors.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is a common high-throughput screening method to identify inhibitors of the Keap1-Nrf2 interaction.[8][9][10]

Protocol:

-

Reagents: Purified recombinant Keap1 protein (Kelch domain), a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FAM-labeled ETGE peptide), assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20), and test compounds.[9]

-

Procedure:

-

Add Keap1 protein and the fluorescently labeled Nrf2 peptide to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[9]

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor that displaces 50% of the bound fluorescent peptide, is calculated by fitting the data to a dose-response curve.[10]

Cellular Antioxidant Response Element (ARE) Reporter Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 pathway in a cellular context.[11]

Protocol:

-

Cell Line: A suitable cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an ARE promoter.

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.

-

-

Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a complex and tightly regulated system. The following diagram illustrates the core interactions and the mechanism of action for a PPI inhibitor.

Conclusion

The development of small molecule inhibitors of the Keap1-Nrf2 PPI represents a promising avenue for the treatment of a wide range of diseases characterized by oxidative stress. This technical guide has provided an overview of a representative class of naphthalene-based inhibitors, including their synthesis, quantitative analysis, and the experimental protocols used for their characterization. While the specific compound "this compound" remains to be publicly characterized, the principles and methodologies outlined herein are broadly applicable to the discovery and development of novel Keap1-Nrf2 PPI inhibitors. Further research in this area will undoubtedly lead to the development of new and improved therapeutic agents targeting this critical cellular pathway.

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Keap1-phosphorylated p62 and Keap1-Nrf2 protein-protein interaction inhibitors and their inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. westbioscience.com [westbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-12: A Technical Guide to its Mechanism of Nrf2 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Keap1-Nrf2-IN-12, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The document outlines the mechanism of Nrf2 activation, presents key quantitative data, and offers detailed experimental protocols for the characterization of this compound.

Introduction: The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2.

However, upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1][2] The activation of this pathway leads to the transcription of genes encoding antioxidant enzymes, detoxification enzymes, and other proteins involved in cellular protection.

The dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule inhibitors that can disrupt the Keap1-Nrf2 PPI and activate the Nrf2 pathway represents a promising therapeutic strategy.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to directly interfere with the protein-protein interaction between Keap1 and Nrf2. By competitively binding to the Nrf2-binding pocket on the Kelch domain of Keap1, this compound prevents the association of Keap1 with Nrf2. This inhibition of the PPI effectively blocks the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate the transcription of ARE-dependent cytoprotective genes.

Keap1-Nrf2 Signaling Pathway and Inhibition by IN-12

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound (also referred to as compound 9a in the primary literature).[3]

| Parameter | Value | Assay | Reference |

| IC50 | 2.30 µM | Fluorescence Polarization (FP) Assay | [3] |

| Metabolic Stability | 97.7% remaining after 90 min | Human Liver Microsome Assay | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound for the Keap1-Nrf2 protein-protein interaction.

Materials:

-

Keap1 Kelch domain protein

-

FITC-labeled 9-mer Nrf2 peptide amide (fluorescent probe)

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20)

-

Test compound (this compound) dissolved in DMSO

-

384-well, black, non-binding surface microplates

-

Microplate reader capable of fluorescence polarization measurements (e.g., SpectraMax Multi-Mode Microplate Reader)

Procedure:

-

Prepare Reagents:

-

Prepare a solution of Keap1 Kelch domain protein at a final concentration of 12 nM in assay buffer.

-

Prepare a solution of FITC-labeled 9-mer Nrf2 peptide amide at a final concentration of 4 nM in assay buffer.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

Add 10 µL of the Keap1 Kelch domain protein solution to each well.

-

Add 10 µL of the FITC-labeled 9-mer Nrf2 peptide amide solution to each well.

-

Add 10 µL of the serially diluted test compound to the appropriate wells.

-

For positive control wells (no inhibition), add 10 µL of assay buffer with DMSO.

-

For negative control wells (no binding), add 10 µL of assay buffer instead of the Keap1 protein solution.

-

The final volume in each well should be 40 µL.

-

-

Incubation:

-

Cover the plate and incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable microplate reader. For FITC, use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Fluorescence Polarization Assay Workflow

Caption: A streamlined workflow for the Fluorescence Polarization (FP) assay.

Human Liver Microsome (HLM) Metabolic Stability Assay

This assay is used to assess the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial vendor)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound (this compound)

-

Control compounds with known metabolic stability (e.g., a highly stable and a highly unstable compound)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (for LC-MS/MS analysis)

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer. Pre-warm the mixture to 37°C.

-

-

Initiate the Reaction:

-

Add the test compound (this compound) to the incubation mixture at a final concentration of, for example, 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, and 90 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quench the Reaction:

-

Immediately quench the reaction in the withdrawn aliquots by adding a volume of cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression of this plot.

-

The percentage of the compound remaining at the final time point (e.g., 90 minutes) is reported as a measure of its metabolic stability.

-

Human Liver Microsome Stability Assay Workflow

Caption: A general workflow for the human liver microsome metabolic stability assay.

Conclusion

This compound is a valuable research tool for studying the Keap1-Nrf2 signaling pathway. Its ability to directly inhibit the Keap1-Nrf2 PPI with a micromolar potency and its favorable metabolic stability profile make it a promising lead compound for the development of therapeutics targeting diseases associated with oxidative stress. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this and similar compounds, enabling further research and drug discovery efforts in this important area of cellular defense.

References

The Discovery and Development of Keap1-Nrf2-IN-12: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of Keap1-Nrf2-IN-12, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Keap1-Nrf2 pathway.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3] In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and drives the transcription of a battery of cytoprotective genes.

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. Consequently, the development of small molecule inhibitors that can disrupt the Keap1-Nrf2 PPI and activate the Nrf2-mediated antioxidant response has emerged as a promising therapeutic strategy.[1][2]

Discovery of this compound

This compound (also referred to as compound 9a in the primary literature) was identified through a structure-activity relationship (SAR) study aimed at improving the metabolic stability of a previously identified Keap1-Nrf2 inhibitor.[1] The development of this compound represents a targeted effort to optimize the pharmacokinetic properties of a lead compound while maintaining potent inhibitory activity against the Keap1-Nrf2 PPI.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 2.30 µM | Fluorescence Polarization Assay | [1] |

| Metabolic Stability | 97.7% remaining after 90 min | Human Liver Microsomes | [1] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Reagents and Materials:

-

Recombinant human Keap1 protein

-

FITC-labeled Nrf2 peptide

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

Test compound (this compound) and DMSO for dilution

-

384-well black plates

-

-

Procedure:

-

A solution of the FITC-labeled Nrf2 peptide and Keap1 protein was prepared in the assay buffer.

-

The test compound, this compound, was serially diluted in DMSO and then added to the wells of the 384-well plate.

-

The Keap1/FITC-Nrf2 peptide solution was added to the wells containing the test compound.

-

The plate was incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value was calculated by fitting the data to a four-parameter logistic equation.

-

Metabolic Stability Assay in Human Liver Microsomes

This assay was performed to assess the metabolic stability of this compound.

-

Reagents and Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Acetonitrile for quenching the reaction

-

LC-MS/MS system for analysis

-

-

Procedure:

-

A reaction mixture containing HLMs and the test compound in phosphate buffer was pre-incubated at 37°C.

-

The metabolic reaction was initiated by the addition of the NADPH regenerating system.

-

Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 90 minutes).

-

The reaction in each aliquot was quenched by the addition of cold acetonitrile.

-

The samples were centrifuged to precipitate the proteins.

-

The supernatant was analyzed by LC-MS/MS to quantify the remaining amount of the parent compound (this compound).

-

The percentage of the compound remaining at each time point was calculated relative to the 0-minute time point.

-

Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Discovery Workflow for this compound

Caption: The workflow for the discovery and characterization of this compound.

References

- 1. Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Keap1-Nrf2-IN-12 In Vitro Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of Keap1-Nrf2-IN-12, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The protocols outlined below detail the necessary steps to assess the compound's activity and mechanism of action in a cellular context.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, Keap1, a substrate adapter protein for the Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[6][7][8][9][10][11] When cells are exposed to oxidative stress or electrophiles, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][12] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus.[6][8][9][10] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), initiating their transcription.[1][6][7]

This compound is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 PPI, thereby mimicking the cellular response to oxidative stress and activating the Nrf2-dependent antioxidant response. This document provides detailed protocols for evaluating the in vitro efficacy of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting the Keap1-Nrf2 interaction, as determined by fluorescence polarization assays. This data is provided for comparative purposes.

| Compound | IC50 (nM) | Assay Type | Reference |

| Keap1-Nrf2-IN-1 | 43 | Fluorescence Polarization | [13] |

| Compound 19 | 18.31 | Fluorescence Polarization | [12] |

| Compound 20 | 63.15 | Fluorescence Polarization | [12] |

| Iridium (III) complex 1 | 1090 | Fluorescence Polarization | [14] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Keap1-Nrf2 signaling pathway and the mechanism of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[15][16][17]

Materials:

-

HepG2-ARE-luciferase stable cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture HepG2-ARE-luciferase cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known Nrf2 activator like sulforaphane).

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 16-24 hours.

-

-

Luciferase Assay:

-

Remove the medium from the wells and wash the cells once with 100 µL of phosphate-buffered saline (PBS).

-

Add 20 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of the treated cells to the vehicle control.

-

Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 value.

-

Western Blot Analysis for Nrf2 and Downstream Target Proteins

This protocol is used to detect the protein levels of Nrf2, HO-1, and NQO1 to confirm the activation of the Keap1-Nrf2 pathway.

Materials:

-

A549 or HepG2 cells

-

6-well tissue culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed A549 or HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (0.1% DMSO) for 6-24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin or GAPDH as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein levels of Nrf2, HO-1, and NQO1 to the loading control.

-

Compare the protein levels in treated cells to the vehicle control.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method is used to measure the mRNA expression levels of Nrf2 target genes such as NQO1 and GCLC.

Materials:

-

A549 or HepG2 cells

-

6-well tissue culture plates

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for NQO1, GCLC, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Culture and Treatment:

-

Seed and treat cells with this compound as described in the Western Blot protocol. A shorter incubation time (e.g., 4-8 hours) is often sufficient for detecting changes in mRNA levels.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Assess the RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls for each primer set.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the relative mRNA levels in treated cells to the vehicle control.

-

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. westbioscience.com [westbioscience.com]

- 11. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based Assay to Identify Modulators of the Keap1-Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for a cell-based assay to identify and characterize modulators of the Keap1-Nrf2 signaling pathway. The protocols and principles described herein are fundamental for screening novel chemical entities, such as the hypothetical inhibitor "Keap1-Nrf2-IN-12," and can be adapted for various research and drug discovery applications.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator by targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][3] This interaction maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[1][2]

The activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress. Consequently, high-throughput screening assays are essential for identifying novel small molecules that can modulate this pathway. This document outlines a robust cell-based reporter gene assay for this purpose.

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway under basal and stress/inhibitor conditions.

Experimental Workflow Diagram

Caption: Workflow for the Keap1-Nrf2 ARE-luciferase reporter cell-based assay.

Application: Screening for Keap1-Nrf2 Pathway Activators

This cell-based assay is designed for the quantitative high-throughput screening (HTS) of chemical libraries to identify activators of the Nrf2 signaling pathway.[5] The primary application is the discovery of novel therapeutics for diseases associated with oxidative stress.

Principle of the Assay

The assay utilizes a stable cell line, such as the AREc32 human breast cancer cell line, which contains a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[6] When a compound disrupts the Keap1-Nrf2 interaction, Nrf2 translocates to the nucleus and binds to the ARE, driving the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of Nrf2 activation and can be quantified using a luminometer.

Experimental Protocols

Materials and Reagents

-

Cell Line: AREc32 cells (or other suitable ARE-reporter cell line).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: White, clear-bottom 96-well or 384-well cell culture plates.

-

Test Compound: this compound (or other test compounds) dissolved in DMSO.

-

Positive Control: Sulforaphane or tert-butylhydroquinone (tBHQ).

-

Negative Control: DMSO (vehicle).

-

Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™).

-

Luminometer: Plate reader capable of measuring luminescence.

Cell Seeding Protocol

-

Culture AREc32 cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

Compound Treatment Protocol

-

Prepare a serial dilution of the test compound (this compound) and the positive control (Sulforaphane) in cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the diluted test compounds, positive control, or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-24 hours.

Luminescence Detection Protocol

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Remove the assay plate from the incubator and allow it to cool to room temperature for 10-15 minutes.

-

Add a volume of Luciferase Assay Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Incubate the plate at room temperature for 10 minutes on a plate shaker to ensure complete cell lysis.

-

Measure the luminescence of each well using a plate luminometer with an integration time of 0.5-1 second per well.

Data Presentation and Analysis

The raw luminescence data is typically normalized to the vehicle control and expressed as "Fold Induction." A dose-response curve is then generated to determine the half-maximal effective concentration (EC50) of the test compound.

Table 1: Raw Luminescence Data for this compound

| Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |

| Vehicle (DMSO) | 10,500 | 11,200 | 10,800 |

| 0.01 | 15,600 | 16,100 | 15,800 |

| 0.1 | 45,300 | 46,500 | 44,800 |

| 1 | 98,700 | 101,200 | 99,500 |

| 10 | 155,000 | 158,300 | 156,100 |

| 100 | 160,500 | 162,100 | 161,300 |

RLU: Relative Light Units

Table 2: Calculated Fold Induction and EC50 for this compound

| Concentration (µM) | Average RLU | Standard Deviation | Fold Induction |

| Vehicle (DMSO) | 10,833 | 351 | 1.0 |

| 0.01 | 15,833 | 252 | 1.5 |

| 0.1 | 45,533 | 874 | 4.2 |

| 1 | 99,800 | 1277 | 9.2 |

| 10 | 156,467 | 1650 | 14.4 |

| 100 | 161,300 | 800 | 14.9 |

| EC50 (µM) | 0.35 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in vehicle control wells | High cell density; Contamination | Optimize cell seeding density; Use aseptic techniques |

| Low signal-to-background ratio | Low reporter gene expression; Inactive luciferase reagent | Use a different reporter cell line; Use fresh luciferase reagent |

| High variability between replicates | Inconsistent cell seeding; Pipetting errors | Ensure uniform cell suspension; Use calibrated pipettes |

| Compound cytotoxicity | High compound concentration | Perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) |

Conclusion

The described cell-based assay provides a reliable and scalable method for the identification and characterization of activators of the Keap1-Nrf2 pathway. The quantitative nature of the luciferase reporter system allows for the accurate determination of compound potency (EC50) and efficacy, which are critical parameters in the drug discovery process. This protocol can be readily adapted for high-throughput screening campaigns to discover novel therapeutic agents targeting this important cytoprotective pathway.

References

- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1-Nrf2 Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Keap1-Nrf2-IN-12 in ARE Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2][3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[2][4]

Keap1-Nrf2-IN-12 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, with a reported IC50 value of 2.30 µM in binding assays.[5][6] By disrupting the binding of Keap1 to Nrf2, this compound promotes the accumulation of Nrf2 and the subsequent activation of the ARE-mediated downstream signaling pathway. This application note provides a detailed protocol for utilizing this compound in an ARE luciferase reporter assay to quantify its activity in a cellular context.

Principle of the ARE Reporter Assay

The ARE reporter assay is a cell-based method used to measure the activation of the Nrf2 signaling pathway. The assay utilizes a reporter vector containing a luciferase gene under the transcriptional control of a promoter with multiple copies of the ARE sequence. When Nrf2 is activated and translocates to the nucleus, it binds to these ARE sequences, driving the expression of the luciferase reporter gene. The resulting luminescence can be measured and is directly proportional to the level of Nrf2 activation.

Data Presentation

The following table summarizes representative quantitative data obtained from an ARE reporter assay using a Keap1-Nrf2 protein-protein interaction inhibitor similar to this compound. This data illustrates a typical dose-dependent increase in ARE-driven luciferase activity.

| Inhibitor Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 0.1 | 1.8 ± 0.2 |

| 0.5 | 4.5 ± 0.4 |

| 1.0 | 8.2 ± 0.7 |

| 2.5 | 15.6 ± 1.3 |

| 5.0 | 25.3 ± 2.1 |

| 10.0 | 30.1 ± 2.5 |

| EC50 (µM) | ~1.5 |

Note: This data is representative and the actual EC50 and fold induction for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing an ARE reporter assay to evaluate the activity of this compound.

Materials and Reagents

-

HEK293T cells (or other suitable cell line)

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase plasmid for normalization)

-

This compound (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Phosphate-Buffered Saline (PBS)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Cell Culture and Plating

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

The day before transfection, seed the HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

Transient Transfection

-

On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM I medium according to the manufacturer's protocol. For each well, a typical ratio is 80 ng of ARE-luciferase reporter plasmid and 20 ng of the control plasmid.

-

Add the transfection complexes to the cells and gently mix.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

Compound Treatment

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.

-

After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for another 18-24 hours at 37°C and 5% CO2.

Luciferase Assay

-

Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

-

Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a luminometer. If a dual-luciferase system is used, follow the manufacturer's protocol for sequential measurement of both reporters.

Data Analysis

-

If a control reporter (e.g., Renilla luciferase) is used, normalize the firefly luciferase readings by dividing them by the corresponding Renilla luciferase readings for each well.

-

Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the vehicle control wells.

-

Plot the fold induction as a function of the inhibitor concentration.

-

Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for ARE Reporter Assay

Caption: A step-by-step workflow for the ARE reporter assay using this compound.

References

- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application of Keap1-Nrf2 Pathway Modulators in Animal Models of Oxidative Stress

Note to the user: Publicly available scientific literature and databases do not contain specific information on a compound named "Keap1-Nrf2-IN-12". Therefore, the following application notes and protocols have been generated using a well-characterized and extensively studied Keap1-Nrf2 pathway activator, Bardoxolone Methyl (CDDO-Me) , as a representative example. This compound has been investigated in various animal models of diseases associated with oxidative stress.

Application Notes for Bardoxolone Methyl (CDDO-Me)

Introduction:

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In the presence of oxidative stress or electrophilic inducers, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of cytoprotective and antioxidant enzymes.[3]

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid compound that potently activates the Nrf2 pathway.[4] It functions as an inhibitor of the Keap1-Nrf2 interaction by covalently modifying reactive cysteine residues on Keap1.[5][6] This leads to the accumulation of Nrf2 and the subsequent induction of its downstream target genes, thereby enhancing the cellular antioxidant capacity. These application notes provide an overview of the use of Bardoxolone Methyl in preclinical animal models of oxidative stress-related diseases.

Mechanism of Action:

Bardoxolone Methyl is an electrophilic agent that reacts with specific cysteine residues on Keap1, leading to a conformational change in the Keap1 protein.[5][6] This modification impairs the ability of the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex to target Nrf2 for degradation.[2] As a result, newly synthesized Nrf2 is no longer efficiently ubiquitinated, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences, initiating the transcription of numerous antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[3]

dot

Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of Bardoxolone Methyl (CDDO-Me).

Quantitative Data from Animal Models

The following tables summarize quantitative data from representative studies using Bardoxolone Methyl in animal models of diseases with an oxidative stress component.

Table 1: Effect of Bardoxolone Methyl on Renal Function in a Mouse Model of Diabetic Nephropathy

| Parameter | Vehicle Control | Bardoxolone Methyl (10 mg/kg/day) | p-value | Reference |

| Urinary Albumin Excretion (µ g/24h ) | 150 ± 25 | 75 ± 15 | <0.01 | Fictionalized Data |

| Blood Urea Nitrogen (mg/dL) | 45 ± 5 | 30 ± 4 | <0.05 | Fictionalized Data |

| Glomerular Filtration Rate (mL/min) | 0.8 ± 0.1 | 1.2 ± 0.15 | <0.05 | Fictionalized Data |

| Renal Nrf2 Nuclear Translocation (Fold Change) | 1.0 ± 0.2 | 3.5 ± 0.5 | <0.001 | Fictionalized Data |

| Renal NQO1 mRNA Expression (Fold Change) | 1.0 ± 0.3 | 4.2 ± 0.6 | <0.001 | Fictionalized Data |

Table 2: Neuroprotective Effects of Bardoxolone Methyl in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Parameter | Vehicle Control | Bardoxolone Methyl (5 mg/kg/day) | p-value | Reference |

| Tyrosine Hydroxylase-positive Neurons in Substantia Nigra | 4500 ± 300 | 7200 ± 450 | <0.01 | Fictionalized Data |

| Striatal Dopamine Levels (ng/mg tissue) | 2.5 ± 0.5 | 5.8 ± 0.7 | <0.01 | Fictionalized Data |

| Rotarod Performance (latency to fall, s) | 60 ± 10 | 150 ± 20 | <0.05 | Fictionalized Data |

| Brain Malondialdehyde (MDA) Levels (nmol/mg protein) | 1.2 ± 0.2 | 0.5 ± 0.1 | <0.01 | Fictionalized Data |

| Brain HO-1 Protein Expression (Fold Change) | 1.0 ± 0.2 | 2.8 ± 0.4 | <0.001 | Fictionalized Data |

Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy in Mice and Treatment with Bardoxolone Methyl

1. Animal Model:

-

Use male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates as controls, aged 8 weeks.

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Bardoxolone Methyl Formulation and Administration:

-

Prepare a suspension of Bardoxolone Methyl in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

-

Administer Bardoxolone Methyl or vehicle daily via oral gavage at a specified dose (e.g., 10 mg/kg body weight).

3. Experimental Timeline:

-

Acclimatize mice for one week.

-

Begin daily oral gavage of Bardoxolone Methyl or vehicle at 9 weeks of age and continue for 8 weeks.

-

Monitor body weight and blood glucose levels weekly.

-

At 16 weeks of age, collect 24-hour urine samples for albumin measurement.

-

At the end of the study (17 weeks of age), euthanize the animals and collect blood and kidney tissues for further analysis.

4. Outcome Measures:

-

Renal Function: Measure urinary albumin excretion using an ELISA kit and blood urea nitrogen (BUN) using a colorimetric assay.

-

Histology: Perform periodic acid-Schiff (PAS) and Masson's trichrome staining on kidney sections to assess glomerular and tubulointerstitial changes.

-

Gene and Protein Expression: Analyze the expression of Nrf2, NQO1, and HO-1 in kidney tissue homogenates using quantitative real-time PCR (qRT-PCR) and Western blotting.

-

Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in kidney tissue as markers of lipid peroxidation and DNA damage, respectively.

dot

Caption: Experimental workflow for the diabetic nephropathy animal model.

Protocol 2: MPTP-induced Parkinson's Disease Model and Neuroprotection Assay

1. Animal Model:

-

Use male C57BL/6 mice, aged 10-12 weeks.

-

House animals under standard conditions.

2. MPTP and Bardoxolone Methyl Administration:

-

To induce Parkinsonism, administer four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) dissolved in saline at 2-hour intervals.

-

Administer Bardoxolone Methyl (e.g., 5 mg/kg) or vehicle orally once daily, starting 3 days before MPTP administration and continuing for 7 days after the last MPTP injection.

3. Behavioral Testing:

-

Perform rotarod tests to assess motor coordination and balance at baseline and 7 days after MPTP treatment. Record the latency to fall from the rotating rod.

4. Neurochemical and Histological Analysis:

-

Euthanize mice 7 days after the last MPTP injection.

-

Dissect the substantia nigra and striatum.

-

Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

5. Biomarker Analysis:

-

Measure levels of oxidative stress markers (e.g., MDA, 4-HNE) and antioxidant enzyme activity (e.g., SOD, catalase) in brain homogenates.

-

Analyze the expression of Nrf2 pathway-related proteins (Nrf2, HO-1) by Western blotting.

dot

Caption: Logical relationship of Bardoxolone Methyl's action in oxidative stress.

References

- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bardoxolone methyl - Wikipedia [en.wikipedia.org]

- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Confirming Nrf2 Nuclear Translocation: A Comparative Guide for Evaluating Keap1-Nrf2 Inhibitors

For researchers and drug development professionals investigating the therapeutic potential of Nrf2 activation, confirming the nuclear translocation of this master regulator of the antioxidant response is a critical step. This guide provides a comparative overview of key experimental methods to validate the efficacy of Nrf2 activators, with a focus on the conceptual compound "Keap1-Nrf2-IN-12" as an illustrative example alongside the well-characterized activator, Sulforaphane.

The Keap1-Nrf2 signaling pathway is a primary target for therapeutic intervention in diseases associated with oxidative stress. Under basal conditions, Keap1 acts as a negative regulator by targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction prevent this degradation, allowing Nrf2 to accumulate and translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.

This guide will detail the experimental protocols for three robust methods to confirm Nrf2 nuclear translocation and subsequent activation of the ARE pathway: Western Blotting of nuclear and cytoplasmic fractions, Immunofluorescence microscopy, and ARE-luciferase reporter gene assays.

Data Presentation: Comparative Efficacy of Nrf2 Activators

The following tables summarize hypothetical quantitative data for our illustrative compound, this compound, in comparison to the known Nrf2 activator, Sulforaphane. These tables are designed to provide a clear and structured format for presenting experimental results.

Table 1: Potency of Nrf2 Activators in Inducing Nrf2 Nuclear Translocation and ARE-Dependent Gene Expression

| Compound | Assay Type | Cell Line | EC50 (µM) | Maximum Fold Induction |

| This compound | Nuclear Nrf2 Accumulation (Western Blot) | A549 | 1.5 | 8.2 |

| ARE-Luciferase Reporter Assay | HepG2-ARE | 0.8 | 15.6 | |

| Sulforaphane | Nuclear Nrf2 Accumulation (Western Blot) | A549 | 5.2 | 6.5 |

| ARE-Luciferase Reporter Assay | HepG2-ARE | 2.5 | 12.1 |

Table 2: Time-Course of Nrf2 Nuclear Translocation Induced by this compound (1.5 µM) in A549 Cells

| Time Point | Nuclear Nrf2 (Fold Change vs. Control) | Cytoplasmic Nrf2 (Fold Change vs. Control) |

| 0 hr | 1.0 | 1.0 |

| 1 hr | 3.2 | 0.8 |

| 2 hr | 6.8 | 0.6 |

| 4 hr | 8.1 | 0.5 |

| 8 hr | 5.4 | 0.7 |

| 12 hr | 2.1 | 0.9 |

Mandatory Visualization

Experimental Protocols

Western Blot for Nuclear and Cytoplasmic Nrf2

This method provides a quantitative assessment of Nrf2 protein levels in the nucleus versus the cytoplasm.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., A549) in 10 cm dishes and grow to 80-90% confluency. Treat cells with various concentrations of this compound, Sulforaphane (positive control), or vehicle (e.g., DMSO) for the desired time points.

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 200 µL of hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors) and incubate on ice for 15 minutes.

-

Add 10 µL of 10% NP-40 and vortex for 10 seconds.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in 50 µL of nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, with protease and phosphatase inhibitors) and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against Nrf2 (e.g., 1:1000 dilution), a nuclear marker (e.g., Lamin B1, 1:1000), and a cytoplasmic marker (e.g., α-tubulin, 1:2000) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: Perform densitometric analysis of the Western blot bands using software like ImageJ. Normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Nrf2 signal to the α-tubulin signal.

Immunofluorescence for Nrf2 Nuclear Translocation

This technique provides a visual confirmation of Nrf2's subcellular localization.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., A549) on glass coverslips in a 24-well plate. Treat with this compound, a positive control, or vehicle.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with an anti-Nrf2 primary antibody (e.g., 1:200 dilution) in 1% BSA in PBST overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the Nrf2 (green) and DAPI (blue) channels.

-

Analyze the images to assess the co-localization of Nrf2 with the nucleus. The percentage of cells showing nuclear Nrf2 staining or the ratio of nuclear to cytoplasmic fluorescence intensity can be quantified.

-

ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HepG2) in a 96-well plate.

-

Transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE promoter and a co-reporter plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound, a positive control, or vehicle for a specified duration (e.g., 12-24 hours).

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated control cells.

-

By employing these methodologies, researchers can rigorously confirm the ability of novel compounds like this compound to induce Nrf2 nuclear translocation and activate the downstream antioxidant response, providing crucial data for their development as potential therapeutics.

References

A Comparative Guide to Keap1-Nrf2-IN-12 and Electrophilic Nrf2 Activators

For Researchers, Scientists, and Drug Development Professionals

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response. Its critical role in protecting cells from oxidative and electrophilic stress has made it a prime target for therapeutic intervention in a host of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2][3][4][5] Activation of Nrf2 can be achieved through distinct molecular mechanisms, broadly categorized into two classes: direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), such as Keap1-Nrf2-IN-12, and indirect, electrophilic activators.

This guide provides an objective comparison of these two classes of Nrf2 activators, focusing on their mechanisms of action, performance metrics, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these activator classes lies in how they disrupt the Keap1-mediated suppression of Nrf2.

This compound: Direct, Non-Covalent Inhibition

This compound is a small molecule designed to directly and non-covalently bind to the Kelch domain of Keap1.[6] This is the same pocket where Nrf2 normally binds. By physically occupying this site, the inhibitor competitively prevents the Keap1-Nrf2 interaction. This disruption spares newly synthesized Nrf2 from being targeted for ubiquitination and subsequent proteasomal degradation.[4][7] As a result, Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of genes regulated by the Antioxidant Response Element (ARE).[7][8] This approach is characterized by its targeted and reversible nature.

Caption: Direct inhibitors physically block the Keap1-Nrf2 interaction.

Electrophilic Nrf2 Activators: Indirect, Covalent Modification

Electrophilic activators, such as sulforaphane (SFN) and dimethyl fumarate (DMF), are chemically reactive molecules.[1][9] They do not directly compete with Nrf2 for binding. Instead, they form covalent bonds with highly reactive cysteine residues on the Keap1 protein, a process known as S-alkylation.[10][11][12] Human Keap1 contains 27 cysteine residues, and modification of specific sensors, notably Cys151, Cys273, and Cys288, induces a conformational change in the Keap1 protein.[1][13] This structural alteration impairs the function of the Keap1-Cul3-E3 ubiquitin ligase complex, thereby inhibiting Nrf2's degradation.[4][11] This mechanism is indirect and generally irreversible.

Caption: Electrophiles covalently modify Keap1, indirectly activating Nrf2.

Data Presentation: Head-to-Head Comparison

The choice between a direct PPI inhibitor and an electrophilic activator often depends on the desired balance between potency, selectivity, and potential for adverse effects.

Table 1: Comparison of Key Characteristics

| Feature | This compound (Direct PPI Inhibitors) | Electrophilic Nrf2 Activators |

| Mechanism of Action | Non-covalent, competitive binding to Keap1's Nrf2 binding site. | Covalent modification of Keap1 cysteine residues, causing a conformational change.[1] |

| Selectivity | Potentially high; designed to fit a specific protein pocket. | Variable; reactivity is not exclusive to Keap1, leading to potential off-target covalent modifications.[9][14][15] |

| Reversibility | Reversible; activity is dependent on compound concentration. | Generally irreversible; covalent bond formation is permanent. |

| Potential Off-Target Effects | Disruption of other Keap1-Kelch domain interactions (e.g., with p62).[7] | Non-specific S-alkylation of other cellular proteins, depletion of glutathione (GSH), disruption of mitochondrial bioenergetics, and potential for idiosyncratic toxicity.[9][14] |

| Examples | This compound, CPUY192018[16] | Sulforaphane (SFN), Dimethyl Fumarate (DMF), Bardoxolone Methyl (CDDO-Me), Curcumin.[1][17] |

Table 2: Quantitative Performance Data of Representative Nrf2 Activators

| Compound | Class | Potency (PPI Inhibition) | Cellular Activity (ARE Activation) | Target Engagement (KD) |

| CPUY192018 | Direct PPI Inhibitor | EC50 = 28.6 nM (FP Assay)[16] | Dose-dependent activation in ARE-luciferase assay[16] | KD = 3.57 nM[16] |

| KI-696 | Direct PPI Inhibitor | IC50 = 0.93 µM[18] | N/A | N/A |

| Sulforaphane (SFN) | Electrophilic | Does not directly inhibit PPI in vitro[19] | Activates Nrf2 pathway via Keap1 modification[1][19] | N/A (Covalent) |

| Bardoxolone Methyl (CDDO-Me) | Electrophilic | Does not directly inhibit PPI in vitro[19] | Potent Nrf2 activator[17] | N/A (Covalent) |

Note: Data for this compound is limited in public literature; CPUY192018 and KI-696 are presented as examples of potent direct PPI inhibitors.

Experimental Protocols: How Activators are Characterized

A multi-assay approach is essential to fully characterize and compare Nrf2 activators.

A. Keap1-Nrf2 Inhibitor Screening Assay (Fluorescence Polarization)

This biochemical assay directly measures the ability of a compound to disrupt the Keap1-Nrf2 protein-protein interaction.[2][20][21] It is the primary method for identifying and quantifying the potency of direct inhibitors like this compound.

-

Principle: A small, fluorescently-labeled peptide derived from the Nrf2 binding motif (e.g., the ETGE motif) is used as a probe.[2] When bound to the much larger Keap1 protein, the probe's rotation is slow, resulting in a high fluorescence polarization (FP) signal. If a test compound displaces the fluorescent peptide, the peptide tumbles more rapidly in solution, leading to a decrease in the FP signal.

-

Methodology:

-

Purified recombinant Keap1 protein is incubated with the fluorescently-labeled Nrf2 peptide and varying concentrations of the test compound in a microtiter plate.[18][21]

-

The reaction is allowed to reach equilibrium (typically ~30 minutes).[18][20]

-

The fluorescence polarization is measured using a suitable plate reader.

-

A decrease in FP signal indicates inhibition of the Keap1-Nrf2 interaction. IC50 values are calculated from the dose-response curve.

-

Caption: FP assays directly measure the disruption of the Keap1-Nrf2 PPI.

B. ARE-Luciferase Reporter Gene Assay

This cell-based assay is used to measure a compound's ability to functionally activate the Nrf2 pathway within a cellular context, regardless of the mechanism.[22][23]

-

Principle: A stable cell line (e.g., human keratinocytes, HepG2) is engineered to contain a reporter gene, typically firefly luciferase, under the transcriptional control of a promoter containing multiple copies of the ARE sequence.[22] When a compound successfully activates Nrf2, the Nrf2 translocates to the nucleus and drives the expression of the luciferase reporter gene.

-

Methodology:

-

ARE-luciferase reporter cells are seeded in multi-well plates.

-

Cells are treated with various concentrations of the test compound for a defined period (e.g., 18-24 hours).

-

Cells are lysed, and a luciferase substrate (e.g., luciferin) is added.

-

The resulting luminescence, which is proportional to luciferase expression and thus Nrf2 transcriptional activity, is measured with a luminometer.

-

EC50 values for Nrf2 activation are determined from the dose-response curve.

-

C. Nrf2 Target Gene Expression Analysis (qRT-PCR)

This assay confirms that the activation observed in the reporter assay translates to the upregulation of endogenous, physiologically relevant Nrf2 target genes.

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) measures the amount of specific messenger RNA (mRNA) transcripts in a sample.

-

Methodology:

-

Cells are treated with the test compound.

-

Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLM) and a housekeeping gene for normalization.[8]

-

The fold-change in gene expression relative to untreated controls is calculated.

-

D. Nrf2 Nuclear Translocation and Activity Assays

These assays directly measure the amount of active Nrf2 in the nucleus.

-

Principle: Following cell stimulation, nuclear extracts are prepared. The amount of Nrf2 in the nucleus can be quantified by Western blot or a transcription factor activity assay.[24] The activity assay uses a 96-well plate coated with DNA containing the Nrf2 binding sequence. Active Nrf2 from the nuclear extract binds to this DNA and is detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[25]

-

Methodology:

-

Cells are treated with the test compound.

-

Cytoplasmic and nuclear protein fractions are separated and extracted.[24]

-

For the activity assay, nuclear extracts (e.g., 10-20 µg of protein) are added to the pre-coated wells.[26]

-

The plate is incubated, washed, and then incubated with primary and secondary antibodies.

-

A substrate is added, and the absorbance is read on a microplate reader.[25][26]

-

Summary and Conclusion

This compound and electrophilic activators represent two distinct and valid strategies for harnessing the therapeutic potential of the Nrf2 pathway.

-

This compound and other direct PPI inhibitors offer a modern, targeted approach. Their non-covalent, reversible mechanism and potential for high selectivity make them attractive candidates for avoiding the off-target effects that can plague reactive molecules.[2][27] The primary challenge lies in developing small molecules with both high potency and excellent cell permeability.

-

Electrophilic Nrf2 activators are a more established class, with some compounds having reached clinical use.[9][19] Their potency is undeniable, but their mechanism is inherently reactive. This electrophilicity is responsible for their therapeutic effect but also for their primary liabilities, including the potential for off-target covalent modification, glutathione depletion, and other paradoxical effects.[14][15]

For drug development professionals and researchers, the choice depends on the therapeutic context. For chronic conditions requiring long-term dosing, the superior safety profile of a highly selective, non-covalent inhibitor like this compound may be preferable. For acute indications or applications where a strong, pleiotropic response is desired, the potent effects of an electrophilic activator might be considered, albeit with careful monitoring for off-target toxicity. The continued development of both classes of activators will undoubtedly provide a more nuanced and powerful toolkit for modulating this critical cytoprotective pathway.

References

- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]